Palmitic acid-13C

Description

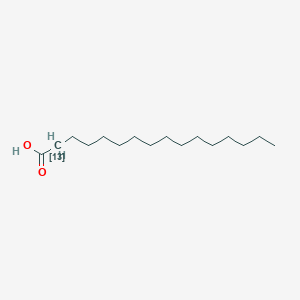

Structure

3D Structure

Properties

IUPAC Name |

(213C)hexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i15+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-XPOOIHDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[13CH2]C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584046 | |

| Record name | (2-~13~C)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287100-87-2 | |

| Record name | (2-~13~C)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287100-87-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Palmitic Acid-13C in Research: A Technical Guide to Tracing Fatty Acid Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled palmitic acid, specifically Carbon-13 (¹³C) labeled palmitic acid, has become an indispensable tool in metabolic research. Its application as a tracer allows for the precise tracking of fatty acid fate within biological systems, providing invaluable insights into lipid metabolism dynamics, including synthesis, turnover rates, and flux. This guide details the core applications, experimental protocols, and data interpretation associated with the use of Palmitic acid-¹³C in a research setting.

Core Applications in Metabolic Research

Palmitic acid-¹³C is primarily utilized as a metabolic tracer to investigate various aspects of fatty acid metabolism.[][2] Its non-radioactive nature makes it a safer alternative to traditional radioisotopes for studies in humans. Key research applications include:

-

Metabolic Flux Analysis (MFA): ¹³C-Palmitate is instrumental in quantifying the rate of metabolic reactions, known as metabolic flux.[][3] By introducing the labeled fatty acid, researchers can track its incorporation into downstream metabolites and lipid pools, thereby calculating the flux through specific metabolic pathways.[]

-

Fatty Acid Oxidation (FAO) Studies: Researchers use ¹³C-palmitate to measure the rate of fatty acid oxidation. This is achieved by tracking the appearance of ¹³C-labeled carbon dioxide (¹³CO₂) in expired breath, which is a direct product of the oxidation of the labeled fatty acid.[4]

-

Lipid Synthesis and Turnover: The incorporation of ¹³C-palmitate into various lipid classes, such as triglycerides, phospholipids, and sphingolipids, allows for the detailed study of their synthesis and turnover rates.[5][6][7] This is particularly useful in understanding lipid remodeling under different physiological and pathological conditions.[]

-

Disease Research: Palmitic acid-¹³C is employed to study metabolic dysregulation in various diseases, including type 2 diabetes, metabolic syndrome, and cancer.[8][9][10] For instance, it has been used to investigate differences in fatty acid handling in skeletal muscle of individuals with type 2 diabetes compared to healthy controls.[8]

Quantitative Data Summary

The following tables summarize quantitative data from various studies utilizing Palmitic acid-¹³C, providing a comparative overview of experimental parameters and findings.

Table 1: Systemic Palmitate Flux Measured by [U-¹³C]Palmitate Infusion

| Condition | Infusion Rate (nmol·kg⁻¹·min⁻¹) | Analytical Method | Key Finding | Reference |

| Rest | 0.5 | GC/C/IRMS | Highly reproducible flux measurements. | [11] |

| Exercise | 2 | GC/C/IRMS | Well-correlated with radiotracer methods. | [11] |

Table 2: ¹³C-Palmitate Incorporation into Lipids in Fasting Mice

| Tissue | Lipid Class | Labeled Lipid Concentration (nmol/g protein) | Key Finding | Reference |

| Liver | Triglycerides | 511 ± 160 | The liver is a major site for storage of excess fatty acids during fasting. | [7] |

| Liver | Phosphatidylcholine | 58 ± 9 | Significant incorporation into phospholipids. | [7] |

Table 3: De Novo Sphingolipid Biosynthesis Rates in HEK293 Cells using [U-¹³C]Palmitate

| Sphingolipid Species | Biosynthesis Rate (pmol/h per mg protein) | Key Finding | Reference |

| C16:0-ceramide | 62 ± 3 | Provides a more accurate picture of de novo sphingolipid biosynthesis. | [6] |

| C16:0-monohexosylceramide | 13 ± 2 | Allows for the quantification of downstream sphingolipid synthesis. | [6] |

| C16:0-sphingomyelins | 60 ± 11 | Demonstrates the utility in tracking complex lipid synthesis. | [6] |

Key Experimental Protocols

Protocol 1: In Vivo Measurement of Systemic Palmitate Flux

This protocol is based on the continuous intravenous infusion of [U-¹³C]palmitate in humans to measure systemic free fatty acid flux.

Materials:

-

Uniformly labeled potassium [U-¹³C]-palmitate

-

Fatty acid-free human serum albumin

-

Sterile saline

-

Infusion pump

-

Catheters for infusion and blood sampling

-

Gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) or liquid chromatography-mass spectrometry (LC-MS) for analysis

Methodology:

-

Tracer Preparation: Prepare an infusate of [U-¹³C]palmitate bound to fatty acid-free albumin in sterile saline.[12] The tracer is typically dissolved in a small volume of ethanol (B145695) before being complexed with the albumin solution.

-

Subject Preparation: Subjects are typically studied after an overnight fast. Insert catheters into veins in each arm, one for tracer infusion and the other for blood sampling.

-

Tracer Infusion: A primed-continuous infusion is often used. A bolus (priming dose) of the tracer is administered to rapidly achieve isotopic equilibrium, followed by a continuous infusion at a constant rate (e.g., 0.5 nmol·kg⁻¹·min⁻¹ at rest).[4][11]

-

Blood Sampling: Collect blood samples at baseline and at regular intervals during the infusion to measure plasma palmitate concentration and ¹³C enrichment.[4]

-

Sample Analysis: Separate plasma and analyze for palmitate concentration and ¹³C enrichment using GC/C/IRMS or LC-MS.[11][13]

-

Flux Calculation: Calculate the rate of appearance (Ra) of palmitate, which represents the systemic flux, using steady-state equations that account for the dilution of the infused tracer by endogenous unlabeled palmitate.[4]

Protocol 2: In Vitro Tracing of Fatty Acid Metabolism in Cell Culture

This protocol outlines the use of ¹³C-palmitate to trace its incorporation into intracellular lipids in cultured cells.

Materials:

-

[U-¹³C]Palmitic acid

-

Fatty acid-free bovine serum albumin (BSA)

-

Cell culture medium

-

Cultured cells (e.g., HEK293, placental explants)

-

Solvents for lipid extraction (e.g., chloroform/methanol)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis

Methodology:

-

Tracer Medium Preparation: Prepare a stock solution of [U-¹³C]palmitate complexed to fatty acid-free BSA in the cell culture medium.[5]

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Replace the standard culture medium with the ¹³C-palmitate-containing medium and incubate for a specified period (e.g., 3, 24, or 48 hours).[5]

-

Cell Harvesting and Lipid Extraction: After incubation, wash the cells with phosphate-buffered saline (PBS) and harvest them. Extract total lipids from the cells using a suitable solvent system like chloroform/methanol.[7]

-

Sample Analysis: Analyze the lipid extracts by LC-MS/MS to identify and quantify the ¹³C-labeled lipid species.[5][6] This allows for the separate detection of newly synthesized lipids from the pre-existing unlabeled lipid pool.[5]

-

Data Analysis: Determine the rate of incorporation of ¹³C-palmitate into different lipid classes to understand the dynamics of lipid synthesis and metabolic partitioning.[5]

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the use of Palmitic acid-¹³C in research.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. metsol.com [metsol.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Factors to consider in using [U-C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Diabetologie und Stoffwechsel / Abstract [thieme-connect.com]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. caymanchem.com [caymanchem.com]

- 10. 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Free fatty acid turnover measured using ultralow doses of [U-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. joe.bioscientifica.com [joe.bioscientifica.com]

- 13. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to Stable Isotope Tracing with 13C-Palmitate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing utilizing 13C-labeled palmitate has emerged as a powerful and indispensable tool for elucidating the intricate dynamics of fatty acid metabolism.[1][2][3] Unlike radioactive isotopes, stable isotopes are non-radioactive, ensuring safety in human studies and simplifying handling procedures.[4][5] By introducing 13C-palmitate into a biological system, researchers can track the metabolic fate of this key fatty acid, gaining quantitative insights into processes such as fatty acid oxidation (FAO), de novo lipogenesis (DNL), and its incorporation into complex lipids.[6][7][8][9] This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with 13C-palmitate tracing, with a focus on its applications in metabolic research and drug development.

The fundamental principle of this technique lies in the administration of palmitate enriched with the heavy isotope of carbon (13C) and subsequent detection of its incorporation into various downstream metabolites using mass spectrometry.[3][10] The mass shift imparted by the 13C atoms allows for the differentiation between the exogenously supplied tracer and the endogenous, unlabeled molecules.[11] Analytical platforms such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are employed to measure the isotopic enrichment in plasma, tissues, and cells, providing a dynamic view of metabolic fluxes.[2][12][13]

Core Metabolic Pathways and Experimental Workflow

The metabolic journey of 13C-palmitate can be visualized through key pathways. Upon entering the cell, it is activated to 13C-palmitoyl-CoA, a central hub for fatty acid metabolism. From here, it can be transported into the mitochondria for β-oxidation to generate acetyl-CoA, or it can be used in the cytosol for the synthesis of various lipid species.

Metabolic Fate of 13C-Palmitate

General Experimental Workflow

A typical stable isotope tracing experiment with 13C-palmitate follows a standardized workflow, from tracer administration to data analysis. This process is crucial for obtaining reliable and reproducible results.

Quantitative Data Summary

The following tables summarize key quantitative findings from various 13C-palmitate tracing studies.

Table 1: In Vivo Palmitate Kinetics

| Parameter | Organism/Condition | Tracer | Value | Reference |

| Palmitate Turnover Rate (Ra) | Normal Human Subjects | [1-13C]palmitate | 0.92 and 1.08 mmol kg-1 min-1 | [12] |

| Free Tracer in Plasma (10 min post-injection) | Fasted Mice | [U-13C]palmitate | 2.5 ± 0.5 µmol/L | [6][9] |

| Tracer in Liver (10 min post-injection) | Fasted Mice | [U-13C]palmitate | 39 ± 12 nmol/g protein | [6][9] |

| Tracer in Muscle (10 min post-injection) | Fasted Mice | [U-13C]palmitate | 14 ± 4 nmol/g protein | [6][9] |

| 13C-Acylcarnitines in Plasma | Fasted Mice | [U-13C]palmitate | 0.82 ± 0.18 nmol/L | [6][9] |

| 13C-Acylcarnitines in Muscle | Fasted Mice | [U-13C]palmitate | 0.95 ± 0.47 nmol/g protein | [6][9] |

| 13C-Acylcarnitines in Liver | Fasted Mice | [U-13C]palmitate | 0.002 ± 0.001 nmol/g protein | [6][9] |

| 13C-Triglycerides in Liver | Fasted Mice | [U-13C]palmitate | 511 ± 160 nmol/g protein | [6][9] |

| 13C-Phosphatidylcholine in Liver | Fasted Mice | [U-13C]palmitate | 58 ± 9 nmol/g protein | [6][9] |

Table 2: In Vitro Palmitate Metabolism

| Cell Type | Condition | Tracer | Key Finding | Reference |

| Human Placental Explants | 48h incubation | 13C-Palmitate | Primarily directed into phosphatidylcholine synthesis (74% of labeled lipids). | [14] |

| NIH/3T3 Fibroblasts | 24h incubation | 13C16-palmitate | Synthesis of 127 13C16-labeled lipid species across glycerolipids, glycerophospholipids, and sphingolipids. | [7] |

| Murine Liver Cancer Cells | 72h incubation with 13C-glucose | U-13C-glucose | Isotopic steady state for palmitate achieved, allowing for single-cell analysis of de novo lipogenesis. | [15][16] |

Experimental Protocols

Detailed and standardized protocols are critical for the success of stable isotope tracing studies.

In Vivo Administration of 13C-Palmitate

-

Tracer Preparation : [1-13C]palmitate or [U-13C]palmitate is complexed with human serum albumin to ensure solubility in aqueous solutions for intravenous infusion.[3][13] The tracer is typically prepared as a salt (e.g., potassium palmitate) before binding to albumin.[3]

-

Subject Preparation : Subjects are typically studied after an overnight fast to achieve a metabolic steady state.[6][9]

-

Infusion : A continuous intravenous infusion of the 13C-palmitate-albumin complex is administered.[12][17] A priming dose of NaH13CO3 may be given at the start of the infusion to prime the bicarbonate pool, which is particularly important when measuring CO2 production.[4][13]

-

Blood Sampling : Blood samples are collected at baseline and at regular intervals during the infusion to measure the isotopic enrichment of plasma palmitate.[17]

-

Breath Sample Collection : For fatty acid oxidation studies, expired air is collected in bags or tubes to measure the enrichment of 13CO2.[13]

In Vitro Labeling with 13C-Palmitate in Cell Culture

-

Cell Seeding : Cells are seeded in appropriate culture vessels and allowed to adhere and grow to the desired confluency.

-

Tracer Medium Preparation : 13C-palmitate is conjugated to bovine serum albumin (BSA) to facilitate its uptake by cells. A common molar ratio is 2.2:1 (fatty acid:BSA).[18] The 13C-palmitate-BSA complex is then added to the cell culture medium at the desired final concentration (e.g., 0.1 mmol/L).[7]

-

Incubation : Cells are incubated with the 13C-palmitate-containing medium for a specified duration, which can range from a few hours to several days depending on the metabolic process being studied.[7][14] For instance, achieving isotopic steady state for palmitate in cancer cells grown with U-13C-labeled glucose can take 72 hours.[15][16]

-

Cell Harvesting : After incubation, the medium is removed, and cells are washed with cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer. Cells are then harvested for metabolite extraction.

Sample Preparation for Mass Spectrometry

Proper sample preparation is crucial for accurate mass spectrometric analysis.[19]

-

Lipid Extraction : Lipids are extracted from plasma, tissues, or cells using methods such as the Folch or Bligh-Dyer procedures, which utilize a chloroform/methanol solvent system. For plasma samples, a simpler extraction can be performed after the addition of an internal standard like heptadecanoic acid.[12]

-

Saponification and Derivatization (for GC-MS) :

-

The extracted lipids are often saponified (hydrolyzed with a strong base) to release the fatty acids.[1]

-

The free fatty acids are then derivatized to a more volatile form suitable for GC-MS analysis, commonly by methylation to form fatty acid methyl esters (FAMEs).[12][20] Diazomethane or other methylating agents can be used for this purpose.[12]

-

-

Sample Resuspension (for LC-MS) : For LC-MS analysis, the dried lipid extract is typically reconstituted in a suitable solvent compatible with the mobile phase.[1]

-

Internal Standards : The addition of a known amount of an internal standard, such as a deuterated palmitate analogue ([5,5,6,6-2H4]palmitic acid), allows for accurate quantification.[21]

Mass Spectrometry Analysis

-

GC-MS : This technique is well-suited for the analysis of volatile compounds like FAMEs.[12] Selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring specific mass-to-charge (m/z) ratios corresponding to the labeled and unlabeled palmitate.[21]

-

LC-MS : LC-MS is advantageous for analyzing a wider range of lipids without the need for derivatization.[2] High-resolution mass spectrometers, such as Orbitrap instruments, can provide highly accurate mass measurements, facilitating the identification and quantification of labeled lipid species.[1] Parallel reaction monitoring (PRM) can be employed for accurate detection of 13C-labeled lipids.[7][8]

Applications in Drug Development

Stable isotope tracing with 13C-palmitate offers a dynamic platform to assess the effects of therapeutic interventions on fatty acid metabolism. This is particularly relevant in the development of drugs for metabolic diseases such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cancer, where dysregulation of lipid metabolism is a key pathological feature.[22][23][24]

For example, this technique can be used to:

-

Quantify changes in whole-body and tissue-specific fatty acid uptake and oxidation in response to a drug candidate.

-

Determine the impact of a compound on de novo lipogenesis and the synthesis of complex lipids.

-

Elucidate the mechanism of action of drugs that target enzymes involved in fatty acid metabolism.

-

Investigate metabolic heterogeneity within tumors and the response of different cell populations to treatment.[15]

By providing a detailed and quantitative picture of metabolic fluxes, 13C-palmitate tracing can significantly enhance the understanding of disease pathophysiology and aid in the development of novel and effective therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Measurement of plasma free fatty acid turnover and oxidation using [1-13C]palmitic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Diabetologie und Stoffwechsel / Abstract [thieme-connect.com]

- 7. A parallel reaction monitoring-mass spectrometric method for studying lipid biosynthesis in vitro using 13C16-palmitate as an isotope tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. snu.elsevierpure.com [snu.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. ckisotopes.com [ckisotopes.com]

- 11. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fast gas chromatographic-mass spectrometric method for the evaluation of plasma fatty acid turnover using [1-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. joe.bioscientifica.com [joe.bioscientifica.com]

- 14. academic.oup.com [academic.oup.com]

- 15. 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. metsol.com [metsol.com]

- 18. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Use of stable isotope labeling technique and mass isotopomer distribution analysis of [(13)C]palmitate isolated from surfactant disaturated phospholipids to study surfactant in vivo kinetics in a premature infant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Stable isotope dilution method for measurement of palmitate content and labeled palmitate tracer enrichment in microliter plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. diabetesjournals.org [diabetesjournals.org]

- 23. The fate of [U-(13)C]palmitate extracted by skeletal muscle in subjects with type 2 diabetes and control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Unraveling Metabolic Fates: A Technical Guide to Palmitic Acid-13C in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers have revolutionized the study of metabolic pathways, offering a dynamic window into the intricate flux of molecules within biological systems. Among these, 13C-labeled palmitic acid ([13C]PA) has emerged as a powerful tool for dissecting fatty acid metabolism. This technical guide provides a comprehensive overview of the fundamental principles, experimental designs, and analytical strategies for utilizing [13C]PA in metabolic research. By tracing the journey of this key saturated fatty acid, researchers can gain invaluable insights into the mechanisms of metabolic diseases and accelerate the development of novel therapeutics.

Core Principles of [13C]Palmitic Acid Tracing

Palmitic acid, a 16-carbon saturated fatty acid, is a central player in cellular energy storage and signaling. By introducing palmitic acid uniformly labeled with the stable isotope carbon-13 ([U-13C]palmitate), researchers can distinguish it from the endogenous, unlabeled palmitate pool. This allows for the precise tracking of its metabolic fate through various pathways. The primary analytical techniques for detecting and quantifying 13C enrichment are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These methods enable the measurement of the incorporation of 13C into downstream metabolites and complex lipids, providing a quantitative measure of pathway activity.

Key Metabolic Pathways Investigated with [13C]Palmitic Acid

The versatility of [13C]PA allows for the investigation of several critical metabolic pathways:

-

Fatty Acid Oxidation (FAO): The catabolic process where fatty acids are broken down to produce energy. Tracing [13C]PA through β-oxidation and the tricarboxylic acid (TCA) cycle reveals the rate of fatty acid utilization for energy production.

-

De Novo Lipogenesis (DNL) and Triglyceride (TG) Synthesis: The anabolic pathway for synthesizing new fatty acids and storing them as triglycerides. While DNL is typically traced from precursors like 13C-glucose or 13C-acetate, [13C]PA is instrumental in studying the direct incorporation of exogenous fatty acids into triglyceride stores.

-

Complex Lipid Synthesis: The incorporation of palmitate into various lipid species, including phospholipids (B1166683) (essential for membrane structure), and sphingolipids like ceramides (B1148491) (involved in cell signaling).

Hormonal and Transcriptional Regulation of Palmitic Acid Metabolism

The metabolic pathways involving palmitic acid are tightly regulated by a complex interplay of hormones and transcription factors. Understanding these regulatory networks is crucial for interpreting tracer studies.

Hormonal Regulation

Insulin, the primary anabolic hormone, promotes the storage of fatty acids by stimulating their uptake and esterification into triglycerides. It achieves this by activating protein kinase B (Akt), which in turn modulates the activity of key downstream effectors. Conversely, glucagon, a catabolic hormone released during fasting, stimulates fatty acid oxidation to provide energy. It elevates cyclic AMP (cAMP) levels, activating protein kinase A (PKA), which phosphorylates and activates enzymes involved in lipolysis and fatty acid transport into mitochondria.[1][2][3]

Transcriptional Control

Several key transcription factors orchestrate the expression of genes involved in fatty acid metabolism:

-

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A master regulator of lipogenesis, SREBP-1c activates the transcription of genes encoding enzymes for fatty acid synthesis, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).[4][5][6]

-

Carbohydrate Response Element-Binding Protein (ChREBP): Activated by glucose metabolites, ChREBP works in concert with SREBP-1c to upregulate lipogenic gene expression in response to high carbohydrate intake.[7][8][9]

-

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): A key regulator of fatty acid oxidation, PPARα is activated by fatty acids and their derivatives. It induces the expression of genes involved in fatty acid uptake, transport, and β-oxidation in both mitochondria and peroxisomes.[10][11][12]

-

AMP-Activated Protein Kinase (AMPK): A cellular energy sensor, AMPK is activated when the AMP:ATP ratio is high. It promotes fatty acid oxidation by phosphorylating and inactivating ACC, thereby relieving the inhibition of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for mitochondrial fatty acid uptake.[[“]][14][15]

Below are diagrams illustrating these key regulatory and metabolic pathways.

Experimental Design and Protocols

The design of a [13C]PA tracing experiment depends on the biological question, the model system (in vitro or in vivo), and the specific metabolic pathway of interest. Below are generalized protocols for common experimental setups.

In Vitro [13C]Palmitate Tracing in Cultured Cells

This protocol outlines the basic steps for tracing the metabolism of [13C]PA in adherent cell cultures.

Detailed Protocol:

-

Cell Seeding and Growth: Seed cells in appropriate culture vessels and grow to the desired confluency.

-

Preparation of [13C]PA-BSA Conjugate:

-

Dissolve sodium [U-13C]palmitate in heated, sterile water.

-

Prepare a fatty acid-free bovine serum albumin (BSA) solution in culture medium.

-

Slowly add the dissolved [13C]PA to the BSA solution while stirring to allow for complex formation.

-

Sterile-filter the final [13C]PA-BSA medium.

-

-

Labeling:

-

Remove the growth medium from the cells and replace it with the pre-warmed [13C]PA-containing medium.

-

Incubate for the desired time course (e.g., 1, 6, 24 hours).

-

-

Harvesting and Extraction:

-

Place culture plates on ice and aspirate the labeling medium.

-

Wash cells rapidly with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding a cold solvent, such as 80% methanol.

-

Scrape the cells and collect the cell lysate.

-

Perform lipid extraction using a method such as the Bligh-Dyer or Folch extraction.

-

-

Analysis:

-

For fatty acid analysis, lipids are often saponified and derivatized (e.g., to fatty acid methyl esters, FAMEs) for GC-MS analysis.

-

For analysis of intact complex lipids, LC-MS is typically employed.

-

In Vivo [13C]Palmitate Tracing in Mice

This protocol provides a general framework for in vivo metabolic studies using [13C]PA in mice.

Detailed Protocol:

-

Animal Preparation:

-

Acclimatize mice to the experimental conditions.

-

Fast mice for a specific duration (e.g., 4-6 hours or overnight) to achieve a metabolic steady state, if required by the study design.

-

-

Tracer Administration:

-

Prepare a sterile solution of [13C]PA complexed with albumin.

-

Administer the tracer via the desired route:

-

Bolus injection (e.g., tail vein): For studying rapid uptake and distribution.

-

Continuous infusion: To achieve isotopic steady-state for flux measurements.

-

Oral gavage: To study intestinal absorption and subsequent metabolism.

-

-

-

Sample Collection:

-

Collect blood samples at predetermined time points via tail vein or submandibular bleeding.

-

At the end of the experiment, euthanize the mice and rapidly collect tissues of interest (e.g., liver, skeletal muscle, adipose tissue, heart).

-

Immediately snap-freeze tissues in liquid nitrogen to halt metabolic activity.

-

-

Sample Processing and Analysis:

-

Separate plasma from blood samples.

-

Homogenize frozen tissues and perform lipid and metabolite extractions.

-

Analyze samples by GC-MS or LC-MS to determine 13C enrichment in palmitate and its metabolites.

-

Data Presentation and Interpretation

The analysis of [13C]PA tracing data involves calculating the isotopic enrichment in various molecules. This data can be presented in tables to facilitate comparison between different experimental conditions.

Table 1: Illustrative Quantitative Data on the Metabolic Fate of [U-13C]Palmitate in Fasted Mice

| Analyte | Plasma (nmol/L) | Liver (nmol/g protein) | Muscle (nmol/g protein) |

| [U-13C]Palmitate (free) | 2.5 ± 0.5 | 39 ± 12 | 14 ± 4 |

| 13C-Acylcarnitines | 0.82 ± 0.18 | 0.002 ± 0.001 | 0.95 ± 0.47 |

| 13C-Triglycerides | - | 511 ± 160 | Not Detected |

| 13C-Phosphatidylcholines | - | 58 ± 9 | Not Detected |

Data are presented as mean ± SD. Data are illustrative and compiled from published studies.[10][[“]]

Table 2: Incorporation of [U-13C]Palmitate into Sphingolipids in HEK293 Cells

| Lipid Species | Rate of de novo Biosynthesis (pmol/h per mg protein) |

| C16:0-Ceramide | 62 ± 3 |

| C16:0-Monohexosylceramide | 13 ± 2 |

| C16:0-Sphingomyelin | 60 ± 11 |

Data are presented as mean ± SEM. Data are illustrative and compiled from published studies.[16][17]

Table 3: Fate of [U-13C]Palmitate Extracted by Skeletal Muscle in Humans

| Metabolite | Control Subjects (% of 13C uptake) | Type 2 Diabetic Subjects (% of 13C uptake) |

| 13CO2 Release | 15% | Not Detected |

| 13C-Glutamine Release | 6% | Not Detected |

Data are illustrative and compiled from published studies.[18]

Interpretation of Results:

-

Fractional contribution: The proportion of a metabolite pool that is derived from the tracer.

-

Flux analysis: The rate of appearance or disappearance of a metabolite, often calculated under steady-state conditions during continuous infusion.

-

Metabolic partitioning: The relative distribution of the tracer into different metabolic pathways (e.g., oxidation vs. storage).

Conclusion

The use of [13C]palmitic acid as a metabolic tracer is a robust and versatile technique that provides deep insights into the complexities of fatty acid metabolism. By carefully designing experiments, employing appropriate analytical methods, and thoughtfully interpreting the data, researchers can elucidate the mechanisms underlying metabolic health and disease. This knowledge is paramount for the identification of novel therapeutic targets and the development of effective interventions for a range of metabolic disorders. This guide serves as a foundational resource for scientists and professionals embarking on metabolic studies using [13C]palmitic acid, paving the way for future discoveries in this critical field of research.

References

- 1. Regulation of fattyacid metabolism | PPTX [slideshare.net]

- 2. academic.oup.com [academic.oup.com]

- 3. kolweb.lf2.cuni.cz [kolweb.lf2.cuni.cz]

- 4. portlandpress.com [portlandpress.com]

- 5. SREBP-1c and lipogenesis in the liver: an update1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. Carbohydrate Sensing Through the Transcription Factor ChREBP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. ChREBP-Mediated Regulation of Lipid Metabolism: Involvement of the Gut Microbiota, Liver, and Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα | Semantic Scholar [semanticscholar.org]

- 13. consensus.app [consensus.app]

- 14. AMPK-Mediated Regulation of Lipid Metabolism by Phosphorylation [jstage.jst.go.jp]

- 15. Fatty acids stimulate AMP-activated protein kinase and enhance fatty acid oxidation in L6 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Factors to consider in using [U-C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. diabetesjournals.org [diabetesjournals.org]

An In-depth Technical Guide to 13C-Labeled Fatty Acids for Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling with carbon-13 (13C) has become an indispensable tool in metabolic research, offering a powerful method to trace the metabolic fate of fatty acids in biological systems. This technical guide provides a comprehensive overview of the principles, methodologies, and applications of 13C-labeled fatty acids for researchers, scientists, and drug development professionals. It delves into the synthesis of these crucial tracers, details their application in metabolic flux analysis and lipidomics, and provides in-depth experimental protocols for both in vitro and in vivo studies. Furthermore, this guide presents quantitative data in structured tables for comparative analysis and utilizes visualizations to elucidate complex metabolic pathways and experimental workflows, thereby serving as an essential resource for leveraging 13C-labeled fatty acids to unravel the complexities of lipid metabolism and accelerate drug discovery.

Introduction to 13C-Labeled Fatty Acids

Stable isotope tracing utilizes non-radioactive isotopes, such as 13C, to track the metabolic journey of molecules within a biological system.[1] By replacing the naturally abundant 12C with 13C in a fatty acid molecule, researchers can follow its absorption, distribution, metabolism, and excretion without the need for radioactive tracers.[1] This approach offers significant advantages in terms of safety and the ability to conduct studies in humans.

The fundamental principle involves introducing a 13C-labeled substrate, such as a fatty acid, to cells, tissues, or a whole organism.[2] The labeled carbons are then incorporated into downstream metabolites as they move through various metabolic pathways, including beta-oxidation, the tricarboxylic acid (TCA) cycle, and lipid synthesis.[2][3] Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then employed to detect and quantify the 13C enrichment in different molecules, providing a dynamic and quantitative map of metabolic fluxes.[1][4]

Synthesis of 13C-Labeled Fatty Acids

The ability to synthesize fatty acids with 13C labels at specific positions is crucial for detailed metabolic investigations. The choice of labeling position depends on the specific metabolic pathway being studied.

Common Synthetic Strategies:

-

Labeling at the Carboxyl Carbon (C1): This can be achieved by treating a 1-bromoalkane with potassium cyanide enriched with 13C (K13CN). The resulting 13C-labeled nitrile is then hydrolyzed to yield the desired [1-13C]-fatty acid.[5]

-

Labeling at Specific Positions along the Acyl Chain: More complex multi-step organic synthesis routes are employed to introduce 13C at other specific carbons. For instance, [3-13C]-tetradecanoic acid has been synthesized via the alkylation of diethyl sodio-malonate with [1-13C]-1-bromododecane, followed by saponification and decarboxylation.[5] Site-specific labeling of linoleic acid has been achieved using a Corey-Fuchs formyl to terminal 13C-labeled alkyne conversion with 13CBr4 as the labeling source.[6]

-

Uniform Labeling: Uniformly 13C-labeled fatty acids, where all carbon atoms are 13C, are often produced biologically by growing microorganisms like algae or yeast on a 13C-labeled carbon source, such as [U-13C]-glucose.[7] These uniformly labeled lipids can then be extracted and purified.

Applications in Metabolic Research and Drug Development

13C-labeled fatty acids are instrumental in a wide array of research applications, from fundamental metabolic studies to preclinical drug development.

Metabolic Flux Analysis (MFA)

13C-MFA is a powerful technique to quantify the rates (fluxes) of metabolic pathways. By analyzing the distribution of 13C isotopes in downstream metabolites, researchers can create a detailed map of cellular metabolism.[4][8] This is particularly valuable for understanding how diseases like cancer or therapeutic interventions alter metabolic networks.[8] For example, 13C-MFA can reveal how cancer cells rewire their metabolism to support rapid proliferation.

Lipidomics and Fatty Acid Metabolism

Stable isotope-assisted lipidomics allows for the detailed investigation of lipid synthesis, transport, and storage. By tracing the incorporation of 13C-labeled fatty acids into complex lipids such as triglycerides, phospholipids, and cholesteryl esters, researchers can gain insights into the dynamics of lipid metabolism.[9][10] This approach is crucial for studying diseases associated with dysregulated lipid metabolism, including cardiovascular disease and non-alcoholic fatty liver disease (NAFLD).[11]

Drug Discovery and Development

In the pharmaceutical industry, 13C-labeled fatty acids serve as valuable tools to:

-

Elucidate Mechanism of Action: Tracing the metabolic fate of a 13C-labeled nutrient in the presence of a drug can identify the specific metabolic pathways and enzymes affected, helping to confirm drug-target engagement.[2]

-

Assess Drug Efficacy: The impact of a drug on lipid metabolism can be quantitatively assessed by monitoring changes in the flux of 13C-labeled fatty acids through specific pathways.[9] For instance, the effect of a microsomal triglyceride transfer protein (MTP) inhibitor on triglyceride synthesis can be precisely measured.[12]

-

Preclinical and Clinical Studies: The use of stable isotopes allows for metabolic studies in preclinical animal models and even in human clinical trials, providing crucial data on a drug's metabolic effects in a physiological context.[13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments involving 13C-labeled fatty acids.

In Vitro Cell Culture Labeling

Objective: To trace the metabolic fate of a 13C-labeled fatty acid in cultured cells.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

13C-labeled fatty acid (e.g., [U-13C]-palmitate) complexed to bovine serum albumin (BSA)

-

Phosphate-buffered saline (PBS)

-

Methanol/PBS solution (1:1, v/v), pre-chilled to -20°C

Procedure:

-

Cell Seeding: Seed cells in culture plates and allow them to adhere and reach the desired confluency.

-

Labeling Medium Preparation: Prepare the labeling medium by supplementing the base medium with the 13C-labeled fatty acid-BSA complex. The final concentration of the fatty acid should be optimized for the specific cell line and experiment.[15]

-

Labeling: Remove the standard culture medium, wash the cells with PBS, and add the pre-warmed labeling medium.

-

Incubation: Incubate the cells for a specific duration (e.g., a time course of 0, 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.[16]

-

Metabolism Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold PBS and then add the pre-chilled methanol/PBS solution.[17]

-

Lipid Extraction: Scrape the cells and transfer the cell lysate to a glass tube. Add chloroform to extract the lipids.[17] The resulting lipid extract is then ready for analysis by MS or NMR.

In Vivo Animal Studies

Objective: To investigate the disposition of a 13C-labeled fatty acid in a living organism.

Materials:

-

Animal model (e.g., C57BL/6 mice)

-

13C-labeled fatty acid (e.g., [U-13C18]-oleic acid, potassium salt) mixed with a vehicle (e.g., corn oil)[18]

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Tissue harvesting tools

-

Internal standards for quantification

Procedure:

-

Animal Acclimation: Acclimate the animals to the experimental conditions.

-

Tracer Administration: Administer the 13C-labeled fatty acid to the animals, typically via oral gavage or intravenous infusion.[18][19] The dosage should be carefully calculated to act as a tracer without perturbing the endogenous fatty acid pools.[9]

-

Sample Collection: Collect blood samples at various time points post-administration to track the appearance and clearance of the labeled fatty acid and its metabolites in the plasma.[18] At the end of the experiment, euthanize the animals and harvest tissues of interest (e.g., liver, muscle, adipose tissue).

-

Sample Processing: Process blood to obtain plasma. Homogenize tissue samples.

-

Lipid Extraction: Perform lipid extraction from plasma and tissue homogenates, often using a method like the Bligh-Dyer extraction.[20]

-

Analysis: Analyze the lipid extracts for 13C enrichment using LC-MS or GC-MS.

Analytical Techniques

The accurate detection and quantification of 13C enrichment are paramount for successful stable isotope tracing studies.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for analyzing fatty acids. Fatty acids are typically derivatized to fatty acid methyl esters (FAMEs) to increase their volatility for GC separation.[21]

Sample Preparation for GC-MS Analysis of FAMEs:

-

Lipid Extraction: Extract total lipids from the sample.

-

Saponification: Hydrolyze the ester linkages in complex lipids to release free fatty acids using a base (e.g., methanolic KOH).[22]

-

Esterification: Convert the free fatty acids to FAMEs using a reagent like boron trifluoride in methanol.[21]

-

Extraction of FAMEs: Extract the FAMEs into a nonpolar solvent like heptane.[23]

-

GC-MS Analysis: Inject the FAMEs into the GC-MS system. The mass spectrometer is used to determine the mass isotopologue distribution of the fatty acids, revealing the extent of 13C incorporation.[22]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for analyzing intact complex lipids, providing information on how 13C-labeled fatty acids are incorporated into different lipid species.[10]

Workflow for Targeted Lipidomics using LC-MS:

-

Lipid Extraction: Extract lipids from the biological sample.

-

Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., a deuterated lipid) to the extract for accurate quantification.[20]

-

LC Separation: Separate the different lipid classes and species using a suitable liquid chromatography method, often with a C18 column.[20]

-

MS/MS Detection: Use a tandem mass spectrometer (e.g., a triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the 13C-labeled and unlabeled lipid species.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy provides detailed information about the position of the 13C label within a molecule, which can be invaluable for elucidating metabolic pathways.[24] While less sensitive than MS, NMR is non-destructive and can be used for in vivo measurements.[25] Uniform 13C-labeling of organisms can significantly enhance the signal-to-noise ratio for NMR analysis.[25]

Data Presentation and Visualization

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing 13C-labeled fatty acids.

Table 1: Isotopic Enrichment of TCA Cycle Intermediates from [U-13C]-Fatty Acid Tracing in HEK293 Cells

| Metabolite | M+2 Enrichment (%) at 100 µM FA |

| Citrate | ~15 |

| α-Ketoglutarate | ~10 |

| Succinate | ~8 |

| Fumarate | ~7 |

| Malate | ~6 |

| Data adapted from a study on fatty acid oxidation pathways. The M+2 isotopologue represents the incorporation of one molecule of [U-13C]-acetyl-CoA into the TCA cycle.[15] |

Table 2: Relative Abundance of 13C-Labeled Lipids in Mouse Plasma After Administration of [U-13C18]-Oleic Acid

| Lipid Class | Relative Abundance of 13C-labeled species |

| Triglycerides | High |

| Phospholipids | Moderate |

| Cholesteryl Esters | Low to Moderate |

| Qualitative summary based on typical in vivo lipid tracing experiments.[9] |

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts.

Caption: Metabolic fate of a 13C-labeled fatty acid.

Caption: In vivo experimental workflow for 13C fatty acid tracing.

Conclusion

13C-labeled fatty acids are a cornerstone of modern metabolic research, providing unparalleled insights into the intricate network of lipid metabolism. This technical guide has provided a comprehensive overview of their synthesis, diverse applications, and the detailed methodologies required for their successful implementation in both basic research and drug development. By offering structured quantitative data, detailed experimental protocols, and clear visual representations of complex processes, this guide aims to empower researchers to effectively utilize this powerful technology to advance our understanding of health and disease, and to accelerate the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Site-Specifically 13C Labeled Linoleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 9. ckisotopes.com [ckisotopes.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ukisotope.com [ukisotope.com]

- 13. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo investigation of the placental transfer of (13)C-labeled fatty acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. gcms.cz [gcms.cz]

- 22. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 23. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 24. C13 NMR spectroscopy of lipids: a simple method for absolute quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]

Palmitic Acid-13C: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Properties, Synthesis, and Application of 13C-Labeled Palmitic Acid

Stable isotope-labeled compounds are indispensable tools in modern scientific research, enabling precise tracking and quantification of molecules in complex biological systems. Among these, Palmitic Acid-13C has emerged as a critical tracer for elucidating the metabolic fate of fatty acids and understanding their roles in cellular signaling, disease pathogenesis, and as targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core properties, synthesis, and experimental applications of this compound for researchers, scientists, and drug development professionals.

Core Properties of this compound

Palmitic acid is a 16-carbon saturated fatty acid, and its 13C-labeled isotopologues are chemically and physically similar to the unlabeled compound, with the key difference being the increased mass due to the incorporation of the stable isotope of carbon, 13C. This mass difference allows for its distinction and quantification by mass spectrometry. The specific properties vary depending on the position and number of 13C atoms.

| Property | Palmitic acid-1-13C | Palmitic acid (U-13C16) | Palmitic acid (1,2-13C2) |

| Synonyms | Hexadecanoic acid-1-13C | n-Hexadecanoic acid (U-13C16) | n-Hexadecanoic acid (1,2-13C2) |

| Molecular Formula | C15[13C]H32O2 | [13C]16H32O2 | C14[13C]2H32O2 |

| Molecular Weight | 257.42 g/mol [1] | 272.31 g/mol [2] | 258.41 g/mol [3] |

| Isotopic Purity | ≥98 atom % 13C[1] | 98% (CP)[2] | 99% |

| Physical Form | Solid[1] | Solid | Solid[3] |

| Melting Point | 61-64 °C[1] | Not specified | Not specified |

| CAS Number | 57677-53-9[1] | 56599-85-0[2] | 86683-25-2[3] |

Synthesis of this compound

The chemical synthesis of 13C-labeled palmitic acid can be achieved through various organic chemistry routes. The choice of method depends on the desired labeling pattern (e.g., at a specific carbon or uniformly labeled). Two common strategies involve the use of a 13C-labeled carbon source, such as carbon dioxide (13CO2) or potassium cyanide (K13CN).

A prevalent method for introducing a 13C label at the carboxyl group (position 1) is through the carboxylation of a Grignard reagent.[4][5][6][7] This involves the reaction of an organomagnesium halide (Grignard reagent) with 13CO2, followed by acidic workup to yield the 13C-carboxylic acid.

Another established method for synthesizing [1-13C]-labeled fatty acids involves the use of potassium cyanide-13C (K13CN).[8][9] This two-step process begins with the nucleophilic substitution of an alkyl halide with K13CN to form a 13C-labeled nitrile. Subsequent hydrolysis of the nitrile yields the desired carboxylic acid.

Experimental Protocols: Metabolic Tracer Studies

This compound is widely used as a tracer to study fatty acid metabolism in vivo and in vitro. The following outlines a general protocol for an in vivo tracer infusion study.

1. Tracer Preparation and Infusion:

-

Preparation: Uniformly labeled potassium [U-13C]-palmitate is dissolved in a solution of fatty acid-free bovine serum albumin (BSA) to create an albumin-bound tracer infusate. The solution is then filter-sterilized.

-

Infusion: The tracer is administered intravenously, often as a bolus injection to rapidly achieve isotopic equilibrium, followed by a continuous infusion to maintain a steady-state concentration in the plasma.

2. Sample Collection:

-

Blood samples are collected at predetermined time points throughout the infusion period into heparinized tubes.

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

For tissue-specific analysis, tissues are harvested at the end of the experiment, flash-frozen in liquid nitrogen, and stored at -80°C.

3. Sample Preparation for Mass Spectrometry:

-

Lipid Extraction: Lipids are extracted from plasma or tissue homogenates using a solvent system such as chloroform/methanol.

-

Derivatization: Fatty acids are often derivatized to their methyl esters (FAMEs) or other volatile derivatives to improve their chromatographic properties for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

4. Mass Spectrometry Analysis:

-

GC-MS or LC-MS/MS: The isotopic enrichment of palmitic acid and its metabolites is determined using GC-MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques separate the compounds of interest and measure the ratio of the 13C-labeled isotopologue to the unlabeled (12C) form.

-

Metabolic Flux Analysis: The data on isotopic enrichment is used to calculate key metabolic parameters, such as the rate of appearance of palmitate in the plasma (an indicator of lipolysis), its rate of disappearance (uptake by tissues), and its oxidation to CO2.

Palmitic Acid and Cellular Signaling

Palmitic acid is not only a crucial energy substrate but also an important signaling molecule that can influence a variety of cellular pathways, particularly those related to inflammation, apoptosis, and cancer progression.[10][11]

One of the key signaling pathways activated by palmitic acid involves the Toll-like receptor 4 (TLR4). The binding of palmitic acid to TLR4 can trigger a downstream signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.

Furthermore, palmitic acid has been shown to induce apoptosis in various cell types, including cancer cells, through pathways involving the tumor suppressor protein p53 and the generation of reactive oxygen species (ROS).[11]

Applications in Drug Development

The use of this compound in drug development is multifaceted. It can be employed to:

-

Assess Target Engagement: By tracing the metabolic fate of palmitic acid, researchers can determine if a drug candidate effectively modulates a specific enzyme or pathway involved in fatty acid metabolism.

-

Elucidate Mechanism of Action: Understanding how a drug alters the flux of palmitic acid through various metabolic and signaling pathways can provide crucial insights into its mechanism of action.

-

Pharmacodynamic Biomarker Development: Changes in the metabolism of 13C-labeled palmitic acid can serve as a sensitive pharmacodynamic biomarker to assess the biological activity of a drug in preclinical and clinical studies.

-

Personalized Medicine: Isotopic tracer studies can help stratify patient populations based on their baseline fatty acid metabolism and predict their response to therapies targeting these pathways.

References

- 1. Palmitic acid-1-13C 13C 99atom 57677-53-9 [sigmaaldrich.com]

- 2. Palmitic acid (U-¹³Cââ, 98%) - CLM-409-0.1CLM-409-0.1 [isotope.com]

- 3. ckisotopes.com [ckisotopes.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. google.com [google.com]

- 7. orgosolver.com [orgosolver.com]

- 8. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of isotopically labeled saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Getting Started with 13C-Palmitate Experiments: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental design, detailed protocols, and data analysis involved in utilizing 13C-palmitate for metabolic tracer studies. Stable isotope tracers, such as 13C-palmitate, are powerful tools for investigating fatty acid metabolism in vivo and in vitro, offering a safe and precise alternative to radioactive isotopes.[1][2] By tracing the metabolic fate of the labeled palmitate, researchers can elucidate the dynamics of fatty acid oxidation, lipogenesis, and incorporation into complex lipids, providing critical insights for drug development and the study of metabolic diseases.[3][4][5]

Principles of 13C-Palmitate Metabolic Tracing

Stable isotope tracing with 13C-palmitate relies on the principle of introducing a known amount of a heavy isotope-labeled molecule (the tracer) into a biological system and monitoring its incorporation into various downstream metabolites.[2][3] The 13C atoms in the palmitate molecule act as a tag, allowing researchers to distinguish it from the endogenous, unlabeled palmitate (the tracee).[2] By measuring the ratio of labeled to unlabeled molecules in different metabolic pools over time, one can calculate the rates of metabolic pathways, a technique known as metabolic flux analysis (MFA).[6][7][8]

The choice of 13C-labeled palmitate depends on the specific research question. Commonly used tracers include:

-

[1-13C]palmitate: Labeled at the first carbon, this tracer is often used to measure fatty acid oxidation by tracking the release of 13CO2.[1][9][10]

-

[U-13C]palmitate: Uniformly labeled with 13C at every carbon position, this tracer is advantageous for studies where the entire carbon backbone of palmitate is tracked as it is incorporated into other molecules, such as complex lipids.[2][3][11] It also allows for the measurement of palmitate oxidation.[2]

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used to detect and quantify the 13C-labeled metabolites.[1][9][12] These methods can distinguish between different isotopologues (molecules that differ only in their isotopic composition), providing detailed information on metabolic pathways.[4]

Experimental Design Considerations

A well-designed experiment is crucial for obtaining reliable and interpretable data from 13C-palmitate tracing studies. Key factors to consider include the experimental model, tracer administration, and sampling strategy.

In Vivo Experiments

In vivo studies in animal models or human subjects often involve the intravenous infusion of 13C-palmitate.[1][13][14]

-

Tracer Preparation and Administration: Since long-chain fatty acids are insoluble in aqueous solutions, 13C-palmitate is typically complexed with albumin for intravenous infusion.[2][10][14] The infusion can be a bolus injection or a continuous infusion to achieve a metabolic steady state.[10][13] A primed-constant infusion, which involves an initial bolus followed by a continuous infusion, can help to rapidly achieve isotopic equilibrium.[14][15]

-

Sampling: Blood samples are collected at multiple time points to measure the enrichment of 13C-palmitate in plasma and its incorporation into various metabolites.[13][14] For oxidation studies, expired air is collected to measure the enrichment of 13CO2.[1][10] Tissue biopsies can also be taken at the end of the experiment to analyze the fate of the tracer in specific organs.[13]

In Vitro Experiments

Cell culture experiments offer a more controlled environment to study fatty acid metabolism.

-

Cell Culture and Labeling: Cells are cultured in a medium containing a known concentration of 13C-palmitate complexed with fatty acid-free bovine serum albumin (BSA).[11] The duration of the labeling period is critical and should be optimized to achieve isotopic steady state for the metabolites of interest.[11][16]

-

Quenching and Metabolite Extraction: To halt metabolic activity at the time of sampling, a rapid quenching step is essential.[17] This is often achieved by using cold methanol (B129727) or by snap-freezing the cells in liquid nitrogen.[17] Following quenching, metabolites are extracted for analysis.[18]

Potential Pitfalls and Troubleshooting

-

Plastic Contamination: A significant source of error in palmitate quantitation can be contamination from plastic labware, which can leach unlabeled palmitate into samples.[19] Using glass vials and pipette tips and rinsing plasticware with methanol can help minimize this issue.[19]

-

Incomplete Isotopic Enrichment: It is important to measure the isotopic enrichment of the precursor pool (e.g., palmitoyl-CoA) to accurately calculate the rates of biosynthesis.[11] Assuming 100% enrichment when it is lower will lead to an underestimation of metabolic rates.[11]

-

Metabolic Conversions: Be aware that labeled atoms can be metabolically converted into other molecules, which can complicate data interpretation.[20]

Experimental Protocols

This section provides detailed methodologies for key experiments using 13C-palmitate.

In Vivo Protocol: 13C-Palmitate Infusion in Mice

This protocol is adapted from studies investigating the fate of free fatty acids in fasting mice.[13][21]

Materials:

-

[U-13C]palmitate

-

Fatty acid-free albumin

-

Sterile saline

-

Anesthesia (e.g., pentobarbital)

-

Infusion pump and catheters

-

Blood collection tubes (heparinized)

-

Liquid nitrogen

Procedure:

-

Tracer Preparation: Prepare the [U-13C]palmitate-albumin complex by dissolving the tracer in a solution of fatty acid-free albumin in sterile saline. The final concentration should be determined based on the desired infusion rate.

-

Animal Preparation: Fast male C57BL/6N mice for 15 hours.[13] Anesthetize the mice and insert a catheter into the tail vein for infusion.[13][14]

-

Tracer Administration: Administer a bolus of [U-13C]palmitate (e.g., 20 nmol/kg body weight) via the tail vein catheter.[13] For steady-state experiments, follow the bolus with a continuous infusion.[14]

-

Sample Collection: At a predetermined time point (e.g., 10 minutes post-injection), collect blood via cardiac puncture into heparinized tubes.[13] Immediately after blood collection, perfuse the liver with saline and collect liver and gastrocnemius muscle tissues.[13] Snap-freeze all tissue samples in liquid nitrogen and store them at -80°C until analysis.

-

Sample Processing: Centrifuge the blood to separate the plasma. Extract lipids, acylcarnitines, and free fatty acids from plasma and tissue samples for subsequent analysis by UPLC-mass spectrometry.[13]

In Vitro Protocol: 13C-Palmitate Labeling of Cultured Cells

This protocol is based on studies analyzing de novo sphingolipid biosynthesis.[11]

Materials:

-

[U-13C]palmitate

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Cell culture medium (e.g., DMEM)

-

HEK293 cells (or other cell line of interest)

-

Phosphate-buffered saline (PBS)

-

Cold methanol (-80°C) for quenching

-

Cell scrapers

-

Centrifuge

Procedure:

-

Tracer Preparation: Prepare a 2 mM stock solution of [U-13C]palmitate complexed with fatty acid-free BSA in PBS at a 1:1 molar ratio.[11]

-

Cell Culture: Culture HEK293 cells to approximately 80% confluency in 100 mm dishes. The evening before the experiment, replace the medium with fresh medium.[11]

-

Labeling: At time zero, replace a portion of the medium with the [U-13C]palmitate-BSA complex to achieve a final concentration of 0.1 mM [U-13C]palmitate.[11] Incubate the cells for the desired time period (e.g., 0-6 hours).[11]

-

Quenching and Harvesting: At the end of the incubation, remove the labeling medium and wash the cells with ice-cold PBS. Immediately add ice-cold (-80°C) methanol to quench metabolic activity. Scrape the cells and collect the cell suspension.

-

Metabolite Extraction: Centrifuge the cell suspension to pellet the cellular debris. The supernatant containing the extracted metabolites can then be dried and reconstituted for LC-MS/MS analysis.[11]

Data Presentation and Analysis

Quantitative data from 13C-palmitate experiments should be summarized in clearly structured tables for easy comparison. The analysis of mass spectrometry data allows for the determination of isotopic enrichment and the distribution of mass isotopologues.

Quantitative Data Summary

Table 1: Distribution of [U-13C]-Palmitate Derived Metabolites in Fasted Mice (10 minutes post-injection) [13][21]

| Tissue/Fluid | Metabolite | Concentration/Amount (Mean ± SD) |

| Plasma | Free [U-13C]-Palmitate | 2.5 ± 0.5 µmol/L |

| [U-13C]-Acylcarnitines | 0.82 ± 0.18 nmol/L | |

| Liver | Free [U-13C]-Palmitate | 39 ± 12 nmol/g protein |

| [U-13C]-Acylcarnitines | 0.002 ± 0.001 nmol/g protein | |

| [U-13C]-Triglycerides | 511 ± 160 nmol/g protein | |

| [U-13C]-Phosphatidylcholine | 58 ± 9 nmol/g protein | |

| Muscle | Free [U-13C]-Palmitate | 14 ± 4 nmol/g protein |

| [U-13C]-Acylcarnitines | 0.95 ± 0.47 nmol/g protein |

Table 2: De Novo Biosynthesis Rates of C16:0-Sphingolipids in HEK293 Cells Labeled with [U-13C]palmitate [11]

| Sphingolipid Species | Biosynthesis Rate (pmol/h per mg protein) |

| C16:0-Ceramide | 62 ± 3 |

| C16:0-Monohexosylceramide | 13 ± 2 |

| C16:0-Sphingomyelin | 60 ± 11 |

Data Analysis Calculations

The rate of appearance (Ra) of a substrate, such as palmitate, can be calculated using the following steady-state equation when using a continuous infusion of a tracer:[15]

Ra (µmol/kg/min) = (Ei / Ep - 1) x I

Where:

-

Ei = Enrichment of the infusate (atom % excess, APE)

-

Ep = Enrichment of the substrate in plasma (APE)

-

I = Infusion rate (µmol/kg/min)

The rate of fatty acid oxidation can be calculated by measuring the appearance of 13CO2 in expired air:[15]

FFA oxidation (µmol/kg/min) = (Eb x VCO2 x 16) / (Ep x k x % palmitate)

Where:

-

Eb = Enrichment of breath CO2

-

VCO2 = Ventilation rate (µmol/kg/min)

-

16 = Number of carbons in palmitate

-

Ep = Enrichment of palmitate in plasma

-

k = Correction factor for retention of bicarbonate in blood (typically ~0.81)

-

% palmitate = The percentage of palmitate in the total free fatty acid pool

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex signaling pathways and experimental workflows.

Caption: Metabolic fate of 13C-palmitate.

Caption: In vitro 13C-palmitate experimental workflow.

Caption: Logic for selecting a 13C-palmitate tracer.

References

- 1. Measurement of plasma free fatty acid turnover and oxidation using [1-13C]palmitic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. joe.bioscientifica.com [joe.bioscientifica.com]

- 3. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 9. Fast gas chromatographic-mass spectrometric method for the evaluation of plasma fatty acid turnover using [1-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. joe.bioscientifica.com [joe.bioscientifica.com]

- 11. Factors to consider in using [U-C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Use of stable isotope labeling technique and mass isotopomer distribution analysis of [(13)C]palmitate isolated from surfactant disaturated phospholipids to study surfactant in vivo kinetics in a premature infant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thieme E-Journals - Diabetologie und Stoffwechsel / Abstract [thieme-connect.com]

- 14. joe.bioscientifica.com [joe.bioscientifica.com]

- 15. metsol.com [metsol.com]

- 16. 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Inaccurate quantitation of palmitate in metabolomics and isotope tracer studies due to plastics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

Commercial Sources and Applications of Palmitic Acid-¹³C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of ¹³C-labeled palmitic acid, a critical tool for researchers studying cellular metabolism and signaling. The guide details the various isotopically labeled forms available from key suppliers, presents experimental protocols for its use in metabolic tracing studies, and illustrates the key signaling pathways that can be investigated using this powerful research tool.

Commercial Availability of Palmitic Acid-¹³C

A variety of ¹³C-labeled palmitic acid isotopes are commercially available to suit diverse research needs, from tracing single carbon atoms to uniformly labeling the entire molecule. The choice of isotope depends on the specific experimental goals, such as tracking the fate of the carboxyl group versus the entire fatty acid backbone. Key commercial suppliers offer a range of products with varying isotopic and chemical purities.

Below is a summary of commercially available Palmitic Acid-¹³C products, compiled from various suppliers. Researchers are advised to consult the suppliers' websites for the most current product specifications and availability.

| Supplier | Product Name | Labeling | Isotopic Purity (atom % ¹³C) | Chemical Purity |

| Cambridge Isotope Laboratories | Palmitic acid (1-¹³C, 99%) | Carboxyl carbon (C1) | 99% | ≥98% |

| Palmitic acid (U-¹³C₁₆, 98%) | Uniformly labeled | 98% | ≥98% | |

| Palmitic acid (1,2-¹³C₂, 99%) | C1 and C2 | 99% | Not Specified | |

| Sigma-Aldrich (Merck) | Palmitic acid-1-¹³C | Carboxyl carbon (C1) | 99 atom % ¹³C | ≥99% (CP) |

| Palmitic acid-¹³C₁₆ | Uniformly labeled | 99 atom % ¹³C | 99% (CP) | |

| Cayman Chemical | Palmitic Acid-¹³C (C1 labeled) | Carboxyl carbon (C1) | Not Specified | ≥98% |

| Palmitic Acid-¹³C (C2 labeled) | C2 | Not Specified | ≥95% | |

| Palmitic Acid-¹³C (C1, C2, C3, and C4 labeled) | C1, C2, C3, and C4 | Not Specified | Not Specified | |

| MedChemExpress | Palmitic acid-1-¹³C | Carboxyl carbon (C1) | Not Specified | Not Specified |

| Palmitic acid-¹³C₁₆ | Uniformly labeled | Not Specified | Not Specified | |

| Santa Cruz Biotechnology | Palmitic acid-1-(¹³C) | Carboxyl carbon (C1) | Not Specified | Not Specified |

| Palmitic acid-16-¹³C | Methyl-end carbon (C16) | Not Specified | Not Specified | |

| Aladdin Scientific | Palmitic acid-¹³C | Not Specified | Not Specified | ≥98% |

Experimental Protocols

The use of ¹³C-labeled palmitic acid in research, particularly in cell culture-based assays, requires careful preparation to ensure its solubility and bioavailability. The following sections provide a general protocol for the preparation of a BSA-conjugated ¹³C-palmitic acid solution and its application in metabolic tracing studies.

Preparation of BSA-Conjugated ¹³C-Palmitic Acid

Long-chain fatty acids like palmitic acid have low solubility in aqueous media. To facilitate their uptake by cells in culture, they are typically complexed with fatty acid-free bovine serum albumin (BSA).

Materials:

-

¹³C-labeled Palmitic Acid

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Sterile Phosphate-Buffered Saline (PBS) or cell culture medium

-

Sterile water

Protocol:

-

Prepare a stock solution of ¹³C-palmitic acid: Dissolve the desired amount of ¹³C-palmitic acid in 100% ethanol to create a concentrated stock solution (e.g., 100 mM). Heating at 60-70°C may be necessary to fully dissolve the fatty acid.[1]

-

Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free cell culture medium to a desired concentration (e.g., 10% w/v). Gently agitate the solution at 37°C to dissolve the BSA completely. Do not vortex vigorously as this can cause foaming and denaturation.

-

Complex ¹³C-palmitic acid with BSA:

-

Warm the BSA solution to 37°C.

-

Slowly add the ¹³C-palmitic acid stock solution to the warm BSA solution while stirring gently. The molar ratio of fatty acid to BSA is critical and should be optimized for the specific cell type and experiment, but a ratio of 3:1 to 6:1 is common.[2][3]

-

Incubate the mixture at 37°C for at least 1 hour with gentle agitation to allow for complete conjugation.[4]

-

-

Sterilization and Storage: Filter-sterilize the final BSA-conjugated ¹³C-palmitic acid solution through a 0.22 µm filter. The solution can be stored at 4°C for short-term use or aliquoted and stored at -20°C for long-term storage.[3]

Metabolic Tracing in Cell Culture

This protocol outlines a general workflow for tracing the metabolic fate of ¹³C-palmitic acid in cultured cells.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

BSA-conjugated ¹³C-palmitic acid solution

-

Control medium (containing BSA conjugated with unlabeled palmitic acid)

-

PBS

-

Reagents for cell lysis and metabolite extraction (e.g., methanol, chloroform (B151607), water for Folch extraction)

Protocol:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to reach the desired confluency.

-

Labeling:

-

Remove the regular growth medium and wash the cells once with warm, sterile PBS.

-

Add the cell culture medium containing the BSA-conjugated ¹³C-palmitic acid to the cells. The final concentration of the labeled palmitic acid should be optimized for the specific cell line and experimental question, but concentrations ranging from 50 µM to 200 µM are commonly used.[5]

-